molecular formula C12H11IN2O2 B8443796 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

Cat. No. B8443796
M. Wt: 342.13 g/mol
InChI Key: ZWWGDNJROFLBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole is a useful research compound. Its molecular formula is C12H11IN2O2 and its molecular weight is 342.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

3-(4-iodophenyl)-2-(2-nitroethyl)-1H-pyrrole

InChI

InChI=1S/C12H11IN2O2/c13-10-3-1-9(2-4-10)11-5-7-14-12(11)6-8-15(16)17/h1-5,7,14H,6,8H2

InChI Key

ZWWGDNJROFLBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=C2)CC[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure for a β-unsubstituted pyrrole (Strachan, J. P. et al., J. Org. Chem. 2000, 65, 3160-3172), a sample of 18 (1.36 g, 4.00 mmol) was dissolved in anhydrous THF/MeOH (40 mL, 9:1) under argon at 0° C. NaBH4 (605 mg, 16.00 mmol) was added in portions and stirring was continued for 1 h at 0° C. Then the mixture was stirred for 2 h at room temperature. The reaction mixture was neutralized with acetic acid (pH=7), then water (50 mL) was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried (Na2SO4), concentrated, and purified by passage through a short column [silica, hexanes/ethyl acetate (3:1)] to give a pale white solid (1.2 g, 88%): mp 88-89° C.; 1H NMR δ 3.41 (t, J=6.6 Hz, 2H), 4.52 (t, J=6.6 Hz, 2H), 6.26 (s, 1H), 6.74 (s, 1H), 7.07 (d, J=8.1 Hz, 2H), 7.69 (d, J=8.1 Hz, 2H), 8.33 (br, 1H); 13C NMR δ24.0, 75.0, 91.1, 109.3, 117.8, 122.1, 122.2, 129.8, 135.7, 137.7; FAB-MS obsd 341.9877, calcd 341.9865; Anal. Calcd for Cl2H11IN2O2: C, 42.1; H, 3.2; N, 8.2. Found: C, 42.3; H, 3.3; N, 8.1.
[Compound]
Name
β-unsubstituted pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
605 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Yield
88%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])C=Cc1[nH]ccc1-c1ccc(I)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.